5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole
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Overview
Description
5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole: is a heterocyclic compound with the molecular formula C12H14BrFN2 . It is a derivative of benzimidazole, a structure known for its wide range of biological activities. This compound is characterized by the presence of bromine, ethyl, fluoro, and isopropyl groups attached to the benzimidazole core, making it a unique and versatile molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole typically involves multi-step organic reactions. One common method includes the bromination of 2-ethyl-6-fluoro-1-isopropylbenzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It can be used to develop new pharmaceuticals with antimicrobial, antiviral, and anticancer properties. Its derivatives are often tested for their efficacy against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
- 5-Bromo-2-ethyl-1H-benzimidazole
- 6-Fluoro-2-ethyl-1H-benzimidazole
- 2-Ethyl-6-fluoro-1-isopropylbenzimidazole
Uniqueness: Compared to these similar compounds, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole stands out due to the combined presence of bromine, ethyl, fluoro, and isopropyl groups. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
5-bromo-2-ethyl-6-fluoro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c1-4-12-15-10-5-8(13)9(14)6-11(10)16(12)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUOMJUOYMIMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2N1C(C)C)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718354 |
Source
|
Record name | 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-52-5 |
Source
|
Record name | 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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